T-2 triol

Catalog No.
S544362
CAS No.
34114-98-2
M.F
C20H30O7
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-2 triol

CAS Number

34114-98-2

Product Name

T-2 triol

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

Molecular Formula

C20H30O7

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20-/m0/s1

InChI Key

DDAUKBBLCGQHIP-CAVDVMKYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene, scirpentriol, T-2 triol

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO

The exact mass of the compound T-2 triol is 382.1992 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Trichothecenes - Trichothecenes, Type A - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

T-2 triol (CAS 34114-98-2) is a critical endogenous Type-A trichothecene metabolite derived from the rapid hydrolysis of T-2 and HT-2 toxins. In procurement contexts, it is primarily sourced as a high-purity certified reference material (CRM) or analytical standard for advanced mycotoxin testing workflows, including LC-MS/MS calibration and immunoassay validation [1]. Unlike its highly cytotoxic parent compounds, T-2 triol exhibits significantly reduced toxicity, making it a specialized target for tracking biological clearance rather than direct toxicological induction[2]. For industrial and clinical laboratories, securing authentic T-2 triol is essential for mapping the complete metabolic fate of Fusarium mycotoxins in agricultural commodities, animal feed, and human biomonitoring matrices[1].

Substituting T-2 triol with its parent compounds (T-2 or HT-2 toxin) or downstream metabolites (T-2 tetraol) fundamentally compromises assay specificity and metabolic modeling. In diagnostic development, utilizing only T-2 or HT-2 fails to account for the distinct structural epitopes of the triol form, leading to uncharacterized cross-reactivities and potential false negatives in highly metabolized samples[1]. Furthermore, in toxicokinetic studies, T-2 and HT-2 possess high acute cytotoxicity that drives rapid cellular apoptosis, whereas T-2 triol is a lower-toxicity intermediate; substituting the parent toxins for the triol in cell-based assays conflates parent-compound toxicity with the distinct, time-dependent clearance behavior of the metabolite [2]. Consequently, accurate exposure biomonitoring and antibody validation strictly require the procurement of the exact T-2 triol standard.

Immunoassay Specificity and Cross-Reactivity Benchmarking

When validating monoclonal antibodies for mycotoxin detection, T-2 triol serves as a critical negative-control comparator against T-2 and HT-2 toxins. For example, the primary antibody clone HT2-10 exhibits 100% cross-reactivity between T-2 and HT-2 toxins (IC50 = 134 ng/mL for both), but demonstrates 0% detectable cross-reactivity with T-2 triol [1]. Similarly, in quantum dot bead-based immunochromatographic assays, T-2 triol shows only a 6.06% cross-reaction rate compared to the parent T-2 toxin [2].

Evidence DimensionAntibody cross-reactivity (Clone HT2-10)
Target Compound Data0% cross-reactivity
Comparator Or BaselineT-2 toxin and HT-2 toxin (100% cross-reactivity)
Quantified DifferenceComplete lack of recognition by standard T-2/HT-2 antibodies
ConditionsCompetitive ELISA and Biacore Q assays

Procuring T-2 triol is mandatory for developers of multiplexed or highly specific diagnostic kits to prove their antibodies do not falsely cross-react with downstream metabolites.

Prevalence as a Biological Exposure Marker in Human Urine

In clinical biomonitoring, T-2 triol frequently outperforms intermediate metabolites as a marker of systemic exposure. In a high-resolution mass spectrometry (HRMS) analysis of 300 human urine samples, T-2 triol was detected in 56% of the positive samples. In contrast, the heavily regulated intermediate HT-2 toxin was only found in 30% of the samples [1].

Evidence DimensionDetection prevalence in human urine
Target Compound DataDetected in 56% of positive samples
Comparator Or BaselineHT-2 toxin (Detected in 30% of positive samples)
Quantified Difference26% higher detection frequency in human biological matrices
ConditionsUHPLC-Q-Orbitrap-HRMS analysis of 300 human urine samples

Laboratories conducting epidemiological or clinical biomonitoring must procure T-2 triol to capture a larger, more accurate subset of mycotoxin-exposed populations.

In Vitro Pharmacokinetic Profiling and Early-Stage Metabolism

T-2 triol provides distinct kinetic data in cellular metabolism models compared to its downstream derivatives. In HepG2 cells exposed to 60 nM T-2 toxin, T-2 triol acts as an early-stage kinetic marker, reaching a peak concentration of 1.7 nM at exactly 2 hours post-exposure. Conversely, the downstream metabolite T-2 tetraol and the side-product neosolaniol do not peak early, but instead show a continuous time-dependent increase at later stages[1].

Evidence DimensionTime to peak cellular concentration
Target Compound DataPeaks rapidly at 2 hours (1.7 nM)
Comparator Or BaselineT-2 tetraol / Neosolaniol (Continuous increase at later time points >2h)
Quantified DifferenceDistinct early-phase kinetic peak vs. late-phase accumulation
ConditionsHepG2 cells exposed to 60 nM T-2 toxin monitored via LC-Q-TOF MS

Procuring T-2 triol enables toxicologists to accurately calibrate time-course metabolic models and identify the exact phase of cellular mycotoxin biotransformation.

Validation of High-Specificity Mycotoxin Immunoassays

Because T-2 triol exhibits negligible cross-reactivity with standard anti-T-2/HT-2 antibodies, it is an indispensable negative-control standard. Diagnostic manufacturers must procure T-2 triol to validate the specificity of ELISAs, lateral flow assays, and quantum-dot immunochromatographic strips, ensuring that high concentrations of downstream metabolites do not cause false positives in food safety screening [1].

Clinical and Epidemiological Biomonitoring via LC-MS/MS

Given its high prevalence (56%) in human urine compared to the intermediate HT-2 toxin, T-2 triol is a priority analyte for clinical biomonitoring. Analytical laboratories utilize high-purity T-2 triol standards to calibrate LC-MS/MS and HRMS instruments, enabling the accurate quantification of dietary exposure to Fusarium-contaminated grains in human populations [2].

In Vitro Toxicokinetic and Metabolic Pathway Mapping

In toxicological research, T-2 triol is utilized as an early-stage kinetic marker to map the biotransformation of Type-A trichothecenes. By tracking its rapid peak at 2 hours in hepatic cell models, researchers can establish precise pharmacokinetic clearance rates and differentiate early hydrolysis events from late-stage accumulation of T-2 tetraol[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

382.19915329 Da

Monoisotopic Mass

382.19915329 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

Dates

Last modified: 08-15-2023
1: Michlmayr H, Varga E, Malachová A, Fruhmann P, Piątkowska M, Hametner C, Šofrová J, Jaunecker G, Häubl G, Lemmens M, Berthiller F, Adam G. UDP-Glucosyltransferases from Rice, Brachypodium, and Barley: Substrate Specificities and Synthesis of Type A and B Trichothecene-3-O-β-d-glucosides. Toxins (Basel). 2018 Mar 6;10(3). pii: E111. doi: 10.3390/toxins10030111. PubMed PMID: 29509722; PubMed Central PMCID: PMC5869399.
2: Gao X, Mu P, Wen J, Sun Y, Chen Q, Deng Y. Detoxification of trichothecene mycotoxins by a novel bacterium, Eggerthella sp. DII-9. Food Chem Toxicol. 2018 Feb;112:310-319. doi: 10.1016/j.fct.2017.12.066. Epub 2017 Dec 30. PubMed PMID: 29294345.
3: Broekaert N, Devreese M, De Boevre M, De Saeger S, Croubels S. T-2 Toxin-3α-glucoside in Broiler Chickens: Toxicokinetics, Absolute Oral Bioavailability, and in Vivo Hydrolysis. J Agric Food Chem. 2017 Jun 14;65(23):4797-4803. doi: 10.1021/acs.jafc.7b00698. Epub 2017 May 31. PubMed PMID: 28520442.
4: Bernhardt K, Valenta H, Kersten S, Humpf HU, Dänicke S. Determination of T-2 toxin, HT-2 toxin, and three other type A trichothecenes in layer feed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)--comparison of two sample preparation methods. Mycotoxin Res. 2016 May;32(2):89-97. doi: 10.1007/s12550-016-0244-z. Epub 2016 Mar 4. PubMed PMID: 26940912.
5: Góral T, Stuper-Szablewska K, Buśko M, Boczkowska M, Walentyn-Góral D, Wiśniewska H, Perkowski J. Relationships between Genetic Diversity and Fusarium Toxin Profiles of Winter Wheat Cultivars. Plant Pathol J. 2015 Sep;31(3):226-44. doi: 10.5423/PPJ.OA.03.2015.0038. Epub 2015 Sep 30. PubMed PMID: 26361471; PubMed Central PMCID: PMC4564148.
6: Yang S, Wang Y, Beier RC, Zhang H, De Ruyck K, Sun F, Cao X, Shen J, Zhang S, Wang Z. Simultaneous Determination of Type A and B Trichothecenes and Their Main Metabolites in Food Animal Tissues by Ultraperformance Liquid Chromatography Coupled with Triple-Quadrupole Mass Spectrometry. J Agric Food Chem. 2015 Sep 30;63(38):8592-600. doi: 10.1021/acs.jafc.5b03281. Epub 2015 Sep 16. PubMed PMID: 26321427.
7: Sun YX, Yao X, Shi SN, Zhang GJ, Xu LX, Liu YJ, Fang BH. Toxicokinetics of T-2 toxin and its major metabolites in broiler chickens after intravenous and oral administration. J Vet Pharmacol Ther. 2015 Feb;38(1):80-5. doi: 10.1111/jvp.12142. Epub 2014 Jul 31. PubMed PMID: 25079675.
8: Rubert J, León N, Sáez C, Martins CP, Godula M, Yusà V, Mañes J, Soriano JM, Soler C. Evaluation of mycotoxins and their metabolites in human breast milk using liquid chromatography coupled to high resolution mass spectrometry. Anal Chim Acta. 2014 Apr 11;820:39-46. doi: 10.1016/j.aca.2014.02.009. Epub 2014 Feb 12. PubMed PMID: 24745736.
9: Sun Y, Zhang G, Zhao H, Zheng J, Hu F, Fang B. Liquid chromatography-tandem mass spectrometry method for toxicokinetics, tissue distribution, and excretion studies of T-2 toxin and its major metabolites in pigs. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 May 1;958:75-82. doi: 10.1016/j.jchromb.2014.03.010. Epub 2014 Mar 19. PubMed PMID: 24705534.
10: Chen D, Cao X, Tao Y, Wu Q, Pan Y, Peng D, Liu Z, Huang L, Wang Y, Wang X, Yuan Z. Development of a liquid chromatography-tandem mass spectrometry with ultrasound-assisted extraction and auto solid-phase clean-up method for the determination of Fusarium toxins in animal derived foods. J Chromatogr A. 2013 Oct 11;1311:21-9. doi: 10.1016/j.chroma.2013.08.062. Epub 2013 Aug 21. PubMed PMID: 24011505.
11: Schollenberger M, Müller HM, Ernst K, Sondermann S, Liebscher M, Schlecker C, Wischer G, Drochner W, Hartung K, Piepho HP. Occurrence and distribution of 13 trichothecene toxins in naturally contaminated maize plants in Germany. Toxins (Basel). 2012 Oct;4(10):778-87. doi: 10.3390/toxins4100778. Epub 2012 Sep 28. PubMed PMID: 23162697; PubMed Central PMCID: PMC3496988.
12: Schollenberger M, Müller HM, Liebscher M, Schlecker C, Berger M, Hermann W. Accumulation kinetics of three scirpentriol-based toxins in oats inoculated in Vitro with isolates of Fusarium sporotrichioides and Fusarium poae. Toxins (Basel). 2011 May;3(5):442-52. doi: 10.3390/toxins3050442. Epub 2011 May 9. PubMed PMID: 22069718; PubMed Central PMCID: PMC3202831.
13: Tan DC, Flematti GR, Ghisalberti EL, Sivasithamparam K, Chakraborty S, Obanor F, Barbetti MJ. Mycotoxins produced by Fusarium species associated with annual legume pastures and 'sheep feed refusal disorders' in Western Australia. Mycotoxin Res. 2011 May;27(2):123-35. doi: 10.1007/s12550-010-0085-0. Epub 2011 Jan 12. PubMed PMID: 23605703.
14: Zaĭchenko AM, Nagornaia SS, Andrienko EV, Tsyganenko ES. [Study of specificity of fungistatic effect of trichothecene mycotoxins]. Mikrobiol Z. 2009 Mar-Apr;71(2):57-62. Russian. PubMed PMID: 19938595.
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18: Königs M, Mulac D, Schwerdt G, Gekle M, Humpf HU. Metabolism and cytotoxic effects of T-2 toxin and its metabolites on human cells in primary culture. Toxicology. 2009 Apr 28;258(2-3):106-15. doi: 10.1016/j.tox.2009.01.012. Epub 2009 Jan 20. PubMed PMID: 19428930.
19: Beyer M, Ferse I, Humpf HU. Large-scale production of selected type A trichothecenes: the use of HT-2 toxin and T-2 triol as precursors for the synthesis of d 3-T-2 and d 3-HT-2 toxin. Mycotoxin Res. 2009 Mar;25(1):41-52. doi: 10.1007/s12550-009-0006-2. Epub 2009 Mar 3. PubMed PMID: 23604935.
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